4-cyclopropyl-3-methyl-4H-1,2,4-triazole
Description
Structure
3D Structure
Properties
IUPAC Name |
4-cyclopropyl-3-methyl-1,2,4-triazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3/c1-5-8-7-4-9(5)6-2-3-6/h4,6H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPOQYPIYKVSVQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=CN1C2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901268795 | |
| Record name | 4H-1,2,4-Triazole, 4-cyclopropyl-3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901268795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1432681-21-4 | |
| Record name | 4H-1,2,4-Triazole, 4-cyclopropyl-3-methyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1432681-21-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4H-1,2,4-Triazole, 4-cyclopropyl-3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901268795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Reactivity and Reaction Mechanisms of 4 Cyclopropyl 3 Methyl 4h 1,2,4 Triazole
Electrophilic Aromatic Substitution Reactions of 4-cyclopropyl-3-methyl-4H-1,2,4-triazole
Electrophilic substitution on the 1,2,4-triazole (B32235) ring itself is generally difficult due to the electron-withdrawing nature of the nitrogen atoms, which deactivates the ring towards electrophilic attack. chemicalbook.comijsr.net Electrophilic attack, when it does occur, typically happens at the nitrogen atoms, which possess lone pairs of electrons. chemicalbook.com
Regioselectivity and Electronic Effects in this compound Derivatives
The regioselectivity of electrophilic attack on this compound is primarily directed towards the ring nitrogen atoms. The N1 and N2 atoms are potential sites for electrophilic addition. The electronic effects of the substituents play a crucial role in determining the most likely site of reaction.
The methyl group at the C3 position is an electron-donating group through an inductive effect, which slightly increases the electron density of the triazole ring, but not sufficiently to promote electrophilic attack at the carbon atoms.
The cyclopropyl (B3062369) group at the N4 position has a more complex electronic influence. It can donate electron density to the ring through σ-π conjugation, a property that can stabilize adjacent positive charges. This effect might influence the basicity of the N1 and N2 atoms.
Due to the π-deficient nature of the triazole ring, direct electrophilic substitution on the carbon atoms is not a common reaction pathway. Instead, reactions with electrophiles are more likely to result in quaternization of the ring nitrogens. The relative nucleophilicity of N1 versus N2 would determine the regioselectivity of such a reaction. In analogous 4-alkyl-4H-1,2,4-triazoles, thermal rearrangement to the corresponding 1-alkyl-1H-1,2,4-triazoles suggests the possibility of migratory aptitude of the alkyl group, which proceeds through nucleophilic displacement steps.
Table 1: Predicted Regioselectivity of Electrophilic Attack on this compound
| Electrophile (E+) | Predicted Major Product | Rationale |
| Alkyl Halide (R-X) | N1- and N2-alkylation | Attack at the more nucleophilic nitrogen atom. |
| Proton (H+) | N1- or N2-protonation | Formation of the most stable triazolium cation. |
Note: This table is illustrative and based on general principles of 1,2,4-triazole reactivity, as specific experimental data for this compound is limited.
Mechanistic Investigations of Substitution Patterns on the this compound Ring
Mechanistic studies on closely related 1,2,4-triazole systems indicate that electrophilic substitution on nitrogen proceeds through a standard SN2-type mechanism where the nitrogen atom acts as the nucleophile. For instance, the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes shows a preference for attack at N1 and N2. nih.gov The steric hindrance and the electronic environment around these nitrogen atoms influence the reaction's regioselectivity. nih.gov
The thermal rearrangement of 4-alkyl-4H-1,2,4-triazoles to 1-alkyl-1H-1,2,4-triazoles has been proposed to occur via an ion-pair mechanism, involving dissociation and subsequent recombination. scispace.com This suggests that under certain conditions, the cyclopropyl group in this compound could potentially migrate, although the stability of the cyclopropyl cation would be a significant factor.
Nucleophilic Attack and Ring-Opening Pathways of this compound
The electron-deficient nature of the carbon atoms in the 1,2,4-triazole ring makes them susceptible to nucleophilic attack. chemicalbook.com This can lead to either substitution or, under more forcing conditions, ring-opening.
Influence of Substituents on Nucleophilic Reactivity of this compound
The C3 and C5 positions of the 4H-1,2,4-triazole ring are the primary sites for nucleophilic attack. In this compound, the C3 position is substituted with a methyl group, leaving the C5 position as the more likely site for nucleophilic attack, assuming a suitable leaving group is present at this position.
Kinetic Studies of Ring Opening in this compound
Ring-opening reactions would likely proceed through an initial nucleophilic attack at a ring carbon, followed by cleavage of a C-N or N-N bond. The kinetics of such a process would be dependent on the nature of the nucleophile, the solvent, and the temperature.
Metal-Catalyzed Transformations Involving this compound
Metal-catalyzed cross-coupling reactions are powerful tools for the functionalization of heterocyclic compounds, including 1,2,4-triazoles. Palladium- and copper-based catalytic systems are commonly employed for C-H functionalization and the formation of C-C and C-N bonds. nih.govresearchgate.net
For this compound, the most likely site for metal-catalyzed C-H activation would be the C5 position, which is the only unsubstituted carbon on the triazole ring. Direct arylation or alkylation at this position could be achieved using appropriate metal catalysts and coupling partners.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, have been successfully applied to 4-alkyl-3,5-diaryl-4H-1,2,4-triazole systems, demonstrating the feasibility of forming new C-C bonds at the triazole core. nih.govmdpi.com Similarly, copper-catalyzed reactions have been used for the synthesis and functionalization of 1,2,4-triazoles. nih.govthieme-connect.com
Table 2: Potential Metal-Catalyzed Reactions on this compound
| Reaction Type | Catalyst | Coupling Partner | Potential Product |
| C-H Arylation | Pd(OAc)₂ | Aryl Halide | 5-Aryl-4-cyclopropyl-3-methyl-4H-1,2,4-triazole |
| Suzuki Coupling | Pd(PPh₃)₄ | Arylboronic Acid | 5-Aryl-4-cyclopropyl-3-methyl-4H-1,2,4-triazole (requires pre-functionalization at C5) |
| C-H Amination | CuI | Amine | 5-Amino-4-cyclopropyl-3-methyl-4H-1,2,4-triazole |
Note: This table presents potential transformations based on established methodologies for related 1,2,4-triazole derivatives.
The mechanism of these transformations typically involves an oxidative addition of the coupling partner to the metal center, followed by a concerted metalation-deprotonation or a related C-H activation step at the triazole C5 position, and finally, reductive elimination to yield the product and regenerate the catalyst.
Cross-Coupling Reactions Utilizing this compound as a Substrate
There is currently no available research data on the utilization of this compound as a substrate in cross-coupling reactions. General methodologies for the cross-coupling of 4-alkyl-4H-1,2,4-triazole derivatives have been developed, often involving pre-functionalized triazoles (e.g., with bromo-substituents) that can participate in reactions like the Suzuki cross-coupling. mdpi.commdpi.com However, specific examples, reaction conditions, or outcomes for the direct use of this compound have not been reported.
Photochemical and Electrochemical Reactivity of this compound
There is a lack of published research on the photochemical and electrochemical reactivity of this compound. While general photochemical and electrochemical methods for the synthesis and modification of the 1,2,4-triazole core exist, they have not been specifically applied to or investigated for this compound. rsc.orgsioc-journal.cn Consequently, no detailed research findings or data tables regarding its behavior under photochemical or electrochemical conditions can be presented.
Computational and Theoretical Chemistry Studies of 4 Cyclopropyl 3 Methyl 4h 1,2,4 Triazole
Quantum Chemical Calculations of Electronic Structure and Aromaticity in 4-cyclopropyl-3-methyl-4H-1,2,4-triazole
Quantum chemical calculations are fundamental to elucidating the electronic structure and inherent properties of this compound. These calculations provide a detailed picture of the electron distribution and the nature of the chemical bonds within the molecule.
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. DFT calculations can reliably predict the molecular geometry and electronic structure of triazole-thiol systems. For this compound, DFT methods, such as those employing the B3LYP functional with various basis sets, can provide accurate predictions of structural parameters and vibrational frequencies.
The optimized molecular structure of this compound can be determined by finding the minimum energy conformation. This involves calculating the bond lengths, bond angles, and dihedral angles that define the spatial arrangement of the atoms.
Table 1: Theoretical Geometric Parameters of this compound Calculated at the B3LYP/6-311G(d,p) Level
| Parameter | Value |
| Bond Lengths (Å) | |
| N1-N2 | 1.39 |
| N2-C3 | 1.32 |
| C3-N4 | 1.37 |
| N4-C5 | 1.36 |
| C5-N1 | 1.33 |
| N4-C(cyclopropyl) | 1.48 |
| C3-C(methyl) | 1.50 |
| Bond Angles (°) ** | |
| C5-N1-N2 | 108.0 |
| N1-N2-C3 | 112.0 |
| N2-C3-N4 | 104.0 |
| C3-N4-C5 | 108.0 |
| N4-C5-N1 | 108.0 |
| Dihedral Angles (°) ** | |
| C5-N1-N2-C3 | 0.0 |
| N1-N2-C3-N4 | 0.0 |
Note: The data in this table is representative and based on typical values for similar 1,2,4-triazole (B32235) derivatives calculated using DFT methods.
Frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the chemical reactivity of a molecule. The energy of the HOMO is related to the electron-donating ability, while the LUMO energy relates to the electron-accepting ability. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability. For substituted 1,2,4-triazole derivatives, these parameters can be calculated to understand their electronic properties. researchgate.net
Table 2: Calculated Frontier Molecular Orbital Energies for this compound
| Parameter | Energy (eV) |
| HOMO | -6.5 |
| LUMO | -0.8 |
| Energy Gap (ΔE) | 5.7 |
Note: The data in this table is hypothetical and serves to illustrate the output of quantum chemical calculations.
The 1,2,4-triazole ring is an aromatic system, and its aromaticity is a key factor in its stability. researchgate.net The presence of nitrogen atoms in the aromatic ring significantly affects the electron distribution and can enhance intramolecular electron transport. mdpi.com The C-N and N-N bonds within the triazole ring typically have lengths that are intermediate between single and double bonds, which is evidence of electron delocalization. mdpi.com
Computational methods can quantify the aromaticity of the triazole ring in this compound through various indices. These indices provide a numerical measure of the degree of electron delocalization and cyclic conjugation.
One common method is the calculation of Nucleus-Independent Chemical Shift (NICS), which measures the magnetic shielding at the center of the ring. A negative NICS value is indicative of an aromatic ring. Another index is the Harmonic Oscillator Model of Aromaticity (HOMA), which is based on the deviation of bond lengths from an optimal value for an aromatic system. A HOMA value close to 1 suggests high aromaticity.
Table 3: Calculated Aromaticity Indices for the 1,2,4-Triazole Ring
| Index | Calculated Value | Interpretation |
| NICS(0) | -9.5 ppm | Aromatic |
| NICS(1) | -11.2 ppm | Aromatic |
| HOMA | 0.85 | Significantly Aromatic |
Note: The data in this table is illustrative and based on general expectations for aromatic heterocyclic rings.
Molecular Dynamics Simulations of this compound Interactions
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For this compound, MD simulations can provide insights into its interactions with solvent molecules or biological targets. frontiersin.org These simulations can reveal how the molecule behaves in different environments and can help in understanding its solubility and binding affinities. nih.govpensoft.net
In an MD simulation, the forces between atoms are calculated using a force field, and Newton's equations of motion are solved to predict the trajectory of the atoms. This allows for the observation of dynamic processes, such as conformational changes and intermolecular interactions. pensoft.net For 1,2,4-triazole derivatives, MD simulations have been used to investigate their interactions in various media. nih.gov
The interaction energy between this compound and solvent molecules can be calculated to assess its solvation properties. For example, the interaction energies in polar and non-polar solvents can be compared to understand its solubility characteristics.
Table 4: Representative Interaction Energies of this compound with Different Solvents from MD Simulations
| Solvent | Average Interaction Energy (kcal/mol) |
| Water | -12.5 |
| Ethanol (B145695) | -9.8 |
| Chloroform | -4.2 |
Note: The data in this table is hypothetical and for illustrative purposes to show how MD simulations can quantify intermolecular interactions.
Reaction Pathway and Transition State Analysis for this compound Transformations
Computational chemistry is a valuable tool for studying the mechanisms of chemical reactions, including those involving this compound. By mapping out the potential energy surface of a reaction, it is possible to identify the most likely reaction pathways and the structures of any transition states.
The reactivity of this compound can be predicted by examining its electronic structure. For instance, the sites most susceptible to electrophilic or nucleophilic attack can be identified by analyzing the distribution of electron density and the shapes of the frontier molecular orbitals. The regioselectivity of reactions, such as alkylation, is a known feature of 1,2,4-triazoles, and computational studies can help rationalize the observed outcomes. nih.govnih.gov
For example, in the alkylation of unsymmetrically substituted triazoles, the reaction often occurs preferentially at the nitrogen atom next to the most electron-donating group. nih.gov Theoretical calculations can be used to determine the activation energies for alkylation at different nitrogen atoms in the triazole ring, thereby predicting the most favorable reaction site.
Table 5: Hypothetical Activation Energies for Electrophilic Attack at Different Nitrogen Atoms of the Triazole Ring
| Reaction Site | Activation Energy (kcal/mol) | Predicted Regioselectivity |
| N1 | 25.3 | Minor Product |
| N2 | 22.1 | Major Product |
Note: The data in this table is for illustrative purposes and represents the type of information that can be obtained from reaction pathway analysis.
The solvent in which a reaction is carried out can have a significant impact on its rate and outcome. Computational models can be used to simulate these solvent effects. The polarizable continuum model (PCM) is a common approach where the solvent is treated as a continuous medium with a specific dielectric constant. tandfonline.comresearchgate.net This method can be used to calculate the stability of reactants, products, and transition states in different solvents. tandfonline.comresearchgate.net
For reactions involving this compound, the choice of solvent could influence the regioselectivity by differentially stabilizing the transition states leading to different products. For instance, a polar solvent might favor a reaction pathway that proceeds through a more polar transition state.
Table 6: Calculated Relative Activation Energies in Different Solvents
| Solvent | Dielectric Constant | Relative Activation Energy (kcal/mol) |
| Gas Phase | 1.0 | 0.0 |
| Acetonitrile (B52724) | 37.5 | -2.5 |
| Water | 78.4 | -4.0 |
Note: The data in this table is hypothetical and illustrates how solvent effects on reactivity can be computationally investigated.
Derivatization and Functionalization Strategies of 4 Cyclopropyl 3 Methyl 4h 1,2,4 Triazole
Introduction of Functional Groups onto the Triazole Ring of 4-cyclopropyl-3-methyl-4H-1,2,4-triazole
The 1,2,4-triazole (B32235) ring is an electron-deficient system, which influences its reactivity towards various reagents. chemicalbook.comnih.gov Functionalization can be directed at either the ring's carbon or nitrogen atoms, depending on the reaction conditions and reagents employed.
Direct electrophilic substitution on the carbon atoms of the 1,2,4-triazole ring is generally challenging due to the ring's low electron density. chemicalbook.comnih.gov However, functionalization at the C5 position, the only unsubstituted carbon on the this compound ring, can be achieved under specific conditions, often involving metal catalysis or harsh reagents.
Halogenation: Direct C-H halogenation of 1,2,4-triazoles is not a common transformation. Instead, halogenated triazoles are typically synthesized from halogenated precursors and subsequently used in cross-coupling reactions to introduce diversity. researchgate.net For instance, brominated 4-alkyl-4H-1,2,4-triazole derivatives have been successfully employed as substrates in Suzuki cross-coupling reactions to form C-C bonds. nih.govmdpi.com This suggests that a C5-halogenated derivative of this compound, if accessible, could serve as a versatile intermediate for further derivatization.
Nitration: The introduction of a nitro group onto a triazole ring is a known process, particularly in the synthesis of high-energy density materials. researchgate.netnih.gov This transformation typically requires aggressive nitrating agents, such as a mixture of concentrated nitric and sulfuric acids. For the target molecule, such a reaction would be expected to yield 4-cyclopropyl-3-methyl-5-nitro-4H-1,2,4-triazole.
Sulfonation: The synthesis of triazoles bearing sulfonate or sulfonyl groups has been documented, though direct sulfonation of a triazole C-H bond is uncommon. nih.gov More frequently, these functional groups are incorporated through multi-component reactions where the triazole ring is formed in the presence of a sulfonyl-containing substrate. nih.gov For example, 4-sulfonyl-1,2,3-triazoles can be synthesized via a copper-catalyzed reaction between aromatic ketones, sodium sulfinates, and azides. nih.gov Another approach involves using a pre-functionalized building block, such as 4-(1,2,4-triazol-4-yl)benzenesulfonate, to construct more complex structures. rsc.org
Table 1: Potential Electrophilic Functionalization at the C5-Position
| Reaction Type | Typical Reagents/Conditions | Potential Product |
| Halogenation | N-Halosuccinimide, Radical Initiator or Organometallic route | 5-Halo-4-cyclopropyl-3-methyl-4H-1,2,4-triazole |
| Nitration | HNO₃ / H₂SO₄ | 4-Cyclopropyl-3-methyl-5-nitro-4H-1,2,4-triazole |
| Sulfonation | SO₃, Oleum or Synthesis from sulfonylated precursors | 4-Cyclopropyl-3-methyl-5-(sulfonyl)-4H-1,2,4-triazole |
In the 4H-1,2,4-triazole tautomer, the N1 and N2 atoms possess lone pairs of electrons and can act as nucleophiles. Reaction with electrophiles such as alkyl halides or acyl chlorides would lead to the formation of quaternary triazolium salts. chemicalbook.com The alkylation or acylation of 4-substituted 1,2,4-triazoles is a common method to modify their electronic properties and solubility. The regioselectivity of the reaction (attack at N1 versus N2) can be influenced by the nature of the electrophile and the reaction conditions. bhu.ac.in The resulting triazolium salts can be isolated as stable compounds.
Table 2: N-Alkylation and N-Acylation Reactions
| Reaction Type | Electrophile Example | Potential Product |
| N-Alkylation | Methyl Iodide (CH₃I) | 1-Methyl-4-cyclopropyl-3-methyl-4H-1,2,4-triazolium iodide |
| N-Acylation | Acetyl Chloride (CH₃COCl) | 1-Acetyl-4-cyclopropyl-3-methyl-4H-1,2,4-triazolium chloride |
Modifications of the Cyclopropyl (B3062369) Moiety in this compound
The cyclopropyl group is a three-membered carbocycle characterized by significant ring strain (approximately 29 kcal/mol), which makes it susceptible to ring-opening reactions. wikipedia.org However, modern synthetic methods also allow for its functionalization while preserving the ring structure.
The N-cyclopropyl moiety can undergo ring-opening through various mechanisms, including acid catalysis and transition-metal-mediated pathways. researchgate.netnih.govacs.org In the presence of a strong acid, protonation may occur on one of the triazole nitrogens, activating the cyclopropyl ring towards nucleophilic attack. This can result in the cleavage of a C-C bond to form stable, ring-opened products. For instance, reaction with hydrohalic acids could potentially yield N-(3-halopropyl)-3-methyl-4H-1,2,4-triazole. Transition metals are also known to catalyze the oxidative addition into a C-C bond of cyclopropanes, forming a metallacyclobutane intermediate that can be trapped or undergo further reactions. wikipedia.org
Preserving the cyclopropyl ring while introducing new functional groups is a more modern synthetic challenge, often addressed through C-H activation. nih.gov Palladium- or rhodium-catalyzed C-H functionalization reactions can target the C-H bonds of the cyclopropyl ring. nih.govacs.org These reactions often employ a directing group to position the metal catalyst in proximity to the desired C-H bond. In this compound, the triazole ring itself, specifically the N1 or N2 atoms, could potentially serve as a directing group to facilitate the arylation, alkylation, or vinylation of one of the cyclopropyl C-H bonds. acs.org
Side Chain Elaborations from this compound
The methyl group at the C3 position of the triazole ring offers another site for functionalization. The protons of a methyl group attached to a heterocyclic ring exhibit a degree of acidity and can be removed by a strong base, such as n-butyllithium or lithium diisopropylamide (LDA), to generate a nucleophilic carbanion. This anion can then react with a wide range of electrophiles to extend the side chain. Documented examples for related 1,2,4-triazoles include the synthesis of 3-(methoxymethyl) and 3-(cyanomethyl) derivatives, demonstrating the viability of this approach. nih.gov This strategy allows for the introduction of various functionalities, including alkyl, hydroxyalkyl (from reaction with aldehydes/ketones), or carboxyl groups (from reaction with CO₂).
Table 3: Potential Side Chain Elaborations of the 3-Methyl Group
| Step 1: Deprotonation | Step 2: Electrophile | Resulting Side Chain at C3 |
| n-BuLi or LDA | Alkyl Halide (R-X) | -CH₂-R |
| n-BuLi or LDA | Aldehyde (R-CHO) | -CH₂-CH(OH)-R |
| n-BuLi or LDA | Carbon Dioxide (CO₂) | -CH₂-COOH |
| n-BuLi or LDA | Propargyl Bromide | -CH₂-CH₂-C≡CH |
Construction of Complex Architectures from this compound Scaffolds
The 1,2,4-triazole nucleus is a versatile building block in the synthesis of more complex molecular structures, a principle that can be extended to this compound. nih.gov The reactivity of the triazole ring and its substituents allows for the introduction of various functional groups, enabling its integration into larger, multi-component systems.
One primary strategy for elaborating the scaffold involves reactions targeting the carbon and nitrogen atoms of the triazole ring. While the 4-position is substituted with a cyclopropyl group, the remaining nitrogen atoms and the carbon at the 5-position are potential sites for functionalization, although this is less common for 4-substituted triazoles. More feasible are reactions involving the methyl group at the 3-position. For instance, the methyl group could potentially be halogenated to introduce a reactive handle for subsequent nucleophilic substitution reactions. This would allow the coupling of the triazole scaffold to other molecular fragments, leading to the assembly of intricate architectures.
Furthermore, the principles of "click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), offer a powerful tool for constructing complex molecules from triazole-containing building blocks. researchgate.net Although this compound itself is not an azide (B81097) or alkyne, it could be derivatized to contain one of these functionalities. For example, if a reactive group were introduced on the cyclopropyl or methyl substituent, it could be converted to an azide or a terminal alkyne. This functionalized triazole could then be "clicked" with other molecules containing the complementary reactive partner, facilitating the modular synthesis of complex structures.
The following table illustrates hypothetical reaction schemes for the derivatization of the this compound scaffold, drawing parallels from known triazole chemistry.
| Starting Material | Reagents | Product | Potential for Complex Architectures |
| This compound | 1. N-Bromosuccinimide (NBS), Benzoyl peroxide 2. Sodium azide | 4-cyclopropyl-3-(azidomethyl)-4H-1,2,4-triazole | Enables CuAAC "click" reactions with alkyne-containing molecules to form larger, more complex structures. |
| This compound | 1. N-Bromosuccinimide (NBS), Benzoyl peroxide 2. Propargylamine | N-((4-cyclopropyl-4H-1,2,4-triazol-3-yl)methyl)prop-2-yn-1-amine | Provides a terminal alkyne for CuAAC "click" reactions with azide-functionalized molecules. |
| This compound | Directed C-H activation reagents (e.g., Palladium catalysts) and a coupling partner (e.g., aryl halide) | 4-cyclopropyl-3-methyl-5-aryl-4H-1,2,4-triazole | Direct arylation at the C5 position expands the molecular framework and introduces new functionalities. |
This table presents hypothetical derivatization strategies based on established reactivity of similar heterocyclic systems.
Polymerization Initiators and Monomers Derived from this compound
The incorporation of 1,2,4-triazole moieties into polymer backbones or as pendant groups can impart unique properties to the resulting materials, such as enhanced thermal stability, altered solubility, and potential for coordination with metal ions. ajchem-a.com While direct polymerization of this compound is unlikely, it can be chemically modified to function as either a monomer or a polymerization initiator.
As a Monomer:
To be used as a monomer, this compound would need to be bifunctionalized with polymerizable groups. This could be achieved by introducing reactive functional groups onto the cyclopropyl or methyl substituents. For instance, if hydroxyl or amine functionalities were introduced, the resulting diol or diamine could undergo step-growth polymerization with appropriate comonomers like diacids or diisocyanates.
Research on other substituted 1,2,4-triazoles has demonstrated the feasibility of creating polymers. For example, polymers of 4-azo-3,5-substituted-1,2,4-triazole have been synthesized by treating triazole derivatives with polyacryloyl chloride. ajchem-a.com This suggests that if this compound were functionalized with a reactive group amenable to such coupling reactions, it could be incorporated into a polymer chain.
The table below outlines a hypothetical pathway for converting this compound into a polymerizable monomer.
| Functionalization Strategy | Resulting Monomer | Polymerization Method | Potential Polymer Properties |
| Introduction of two hydroxyl groups (e.g., via oxidation of the methyl group and functionalization of the cyclopropyl ring) | 4-(2,3-dihydroxycyclopropyl)-3-(hydroxymethyl)-4H-1,2,4-triazole (hypothetical) | Step-growth polymerization with a diacid chloride (e.g., terephthaloyl chloride) | Polyester with pendant triazole rings, potentially enhanced thermal stability. |
| Introduction of two amine groups | 4-(2,3-diaminocyclopropyl)-3-(aminomethyl)-4H-1,2,4-triazole (hypothetical) | Step-growth polymerization with a diacid chloride | Polyamide with triazole moieties, potentially high strength and thermal resistance. |
This table presents hypothetical monomer synthesis and polymerization strategies.
As a Polymerization Initiator:
Alternatively, the this compound scaffold could be modified to act as a polymerization initiator. For controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP), a molecule containing a suitable initiating site, typically a carbon-halogen bond, is required. By functionalizing the triazole with a group like 2-bromoisobutyryl bromide, a macroinitiator could be created. This triazole-containing initiator could then be used to polymerize a variety of vinyl monomers, leading to polymers with a this compound unit at one end of the chain.
The following table summarizes the hypothetical synthesis of a triazole-based ATRP initiator and its use in polymerization.
| Initiator Synthesis | Target Monomer | Resulting Polymer Structure | Potential Applications |
| Reaction of a hydroxylated derivative of this compound with 2-bromoisobutyryl bromide | Styrene | Polystyrene with a terminal this compound group | Functional materials, polymer brushes, block copolymers. |
| Methyl methacrylate (B99206) (MMA) | Poly(methyl methacrylate) with a terminal this compound group | Functional materials, polymer brushes, block copolymers. |
This table illustrates a hypothetical application of a derivatized this compound as a polymerization initiator.
Advanced Analytical Characterization Techniques for 4 Cyclopropyl 3 Methyl 4h 1,2,4 Triazole and Its Derivatives
Spectroscopic Analysis
Spectroscopic methods are fundamental for elucidating the structure, bonding, and electronic properties of molecules. For a novel or uncharacterized compound like 4-cyclopropyl-3-methyl-4H-1,2,4-triazole, a suite of spectroscopic techniques would be employed for a thorough analysis.
High-Resolution NMR Spectroscopy for Structural Elucidation of this compound
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules. Both ¹H and ¹³C NMR would be essential for characterizing the molecular skeleton of this compound.
¹H NMR: The proton NMR spectrum would be expected to show distinct signals corresponding to the protons of the cyclopropyl (B3062369) group, the methyl group, and the triazole ring. The cyclopropyl protons would likely appear as a complex multiplet in the upfield region. The methyl protons would present as a singlet, and the lone proton on the triazole ring would also be a singlet, typically in the downfield aromatic region. The integration of these signals would confirm the number of protons in each environment.
¹³C NMR: The carbon NMR spectrum would provide information on the carbon framework. Distinct signals would be expected for the methyl carbon, the two unique carbons of the cyclopropyl group, and the two carbons of the triazole ring. The chemical shifts of these carbons provide insight into their electronic environment. For example, in various 4,5-substituted-4H-1,2,4-triazole-3-thiol derivatives, the chemical shifts for methyl carbons have been reported, providing a reference point for similar structures. mdpi.comresearchgate.net Advanced NMR techniques such as COSY, HSQC, and HMBC would be used to establish connectivity between protons and carbons, confirming the precise arrangement of the atoms.
Due to the absence of specific experimental data, a table of NMR shifts for this compound cannot be provided.
Infrared and Raman Spectroscopy for Vibrational Mode Analysis of this compound
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra serve as a molecular "fingerprint" and provide valuable information about the functional groups present.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands. These would include C-H stretching vibrations for the cyclopropyl and methyl groups, C=N and N=N stretching vibrations characteristic of the triazole ring, and various bending vibrations. For the general 1,2,4-triazole (B32235) ring, absorption bands for N=N are typically observed in the 1550-1570 cm⁻¹ region, and C=N bands are seen between 1411-1600 cm⁻¹. nih.gov
Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for non-polar bonds. The symmetric vibrations of the cyclopropyl ring and the C-C and C-N bonds of the triazole skeleton would likely produce strong Raman signals. Theoretical calculations are often used alongside experimental data to assign the observed vibrational frequencies to specific molecular motions. researchgate.net
Specific vibrational frequency data for this compound is not available, and therefore a data table cannot be generated.
UV-Vis Spectroscopy for Electronic Transitions in this compound
UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the promotion of electrons from lower to higher energy orbitals. For many 1,2,4-triazole derivatives, the electronic transitions observed are typically π → π* and n → π* transitions associated with the aromatic triazole ring. mdpi.comresearchgate.net The position (λmax) and intensity (molar absorptivity, ε) of the absorption bands are sensitive to the substituents on the ring and the solvent used. For example, various 4-alkyl-3,5-diaryl-4H-1,2,4-triazoles exhibit maximum absorption (λmax) in the range of 257-351 nm. nih.govmdpi.com
Without experimental data, the specific absorption maxima for this compound cannot be reported.
Mass Spectrometry Techniques (e.g., HRMS, LC-MS/MS) for Purity and Molecular Formula Confirmation of this compound
Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS): HRMS would be used to determine the exact mass of the molecular ion of this compound with high precision. This allows for the unambiguous confirmation of its molecular formula (C₆H₉N₃).
LC-MS/MS: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) combines the separation power of HPLC with the detection capabilities of mass spectrometry. This technique is crucial for assessing the purity of a sample and for structural analysis. eurl-pesticides.euresearchgate.net The fragmentation pattern of the molecular ion in the mass spectrometer can reveal the structure of the molecule. The 1,2,4-triazole ring typically undergoes characteristic cleavage, and the fragmentation pattern would be expected to show losses of neutral molecules related to the cyclopropyl and methyl substituents. researchgate.net
A data table of mass spectrometry findings cannot be provided as no experimental spectra for this compound are available.
X-ray Crystallography and Solid-State Characterization of this compound
X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid. If suitable crystals of this compound could be grown, this technique would provide precise information on bond lengths, bond angles, and intermolecular interactions in the solid state. mdpi.com The analysis of various 1,2,4-triazole derivatives has shown that the triazole ring is typically planar. researchgate.netnih.govresearchgate.net This technique would confirm the connectivity of the cyclopropyl and methyl groups to the 4H-1,2,4-triazole core and reveal details about the crystal packing.
As no crystallographic studies have been published for this specific compound, a table of crystallographic data cannot be presented.
Chromatographic and Separation Science Methodologies for this compound
Chromatographic techniques are essential for the separation, purification, and analytical determination of compounds. Both gas and liquid chromatography would be applicable to this compound.
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the separation and quantification of 1,2,4-triazole derivatives. helixchrom.com Reversed-phase HPLC, using a non-polar stationary phase (like C18) and a polar mobile phase (such as a mixture of water and acetonitrile (B52724) or methanol), would likely be a suitable method. sielc.com The retention time of the compound would be characteristic under specific conditions (column, mobile phase composition, flow rate, and temperature). Chiral HPLC methods have also been developed for the separation of enantiomers of certain 1,2,4-triazole compounds. nih.gov
Gas Chromatography (GC): GC, often coupled with a mass spectrometer (GC-MS), is another powerful tool for the analysis of volatile and thermally stable compounds. The applicability of GC to 1,2,4-triazole derivatives depends on their polarity and volatility, which are influenced by the nature of their substituents. ijpsjournal.com
Specific retention times and separation conditions for this compound are not documented, precluding the creation of a data table.
Development of Chiral Separation Methods for Enantiomers of this compound
The development of enantioselective separation methods is crucial for chiral compounds, as enantiomers can exhibit different biological activities. For a chiral triazole derivative like this compound, High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) would be the most common and effective approach.
Research on other chiral triazoles has demonstrated the powerful separation capabilities of polysaccharide-based CSPs, such as those derived from amylose (B160209) and cellulose. Specifically, phases like amylose tris(3,5-dimethylphenylcarbamate) have proven effective. The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP, leading to different retention times.
The development process would involve screening various CSPs and optimizing the mobile phase composition. Parameters such as the type and proportion of organic modifiers (e.g., isopropanol, ethanol (B145695) in a nonpolar solvent like n-hexane for normal-phase chromatography) and the column temperature are systematically investigated to achieve baseline separation with a good resolution factor (Rs > 1.5). The elution order of the enantiomers can be determined using a circular dichroism (CD) detector.
Illustrative Chromatographic Conditions for Chiral Separation:
The following interactive table represents a hypothetical set of optimized conditions for the chiral separation of this compound enantiomers, based on methods developed for similar compounds.
| Parameter | Condition |
| Column | Amylose tris(3,5-dimethylphenylcarbamate) CSP |
| Dimensions | 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | n-Hexane / Isopropanol (80:20, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 230 nm |
| Injection Volume | 10 µL |
| Hypothetical Retention Time (Enantiomer 1) | 8.5 min |
| Hypothetical Retention Time (Enantiomer 2) | 10.2 min |
| Hypothetical Resolution (Rs) | > 1.5 |
Quantitative Analysis of this compound in Complex Mixtures
For the quantitative analysis of this compound in complex matrices such as environmental samples (soil, water) or biological fluids, a highly sensitive and selective method is required. The preferred technique would be Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS). nih.gov This method offers excellent specificity by monitoring specific precursor-to-product ion transitions, minimizing interference from matrix components. eurl-pesticides.eu
Method development would begin with the optimization of mass spectrometry parameters for the target analyte. This involves direct infusion of a standard solution to determine the optimal precursor ion (typically the protonated molecule [M+H]⁺ in positive electrospray ionization mode) and the most abundant and stable product ions generated through collision-induced dissociation.
The chromatographic separation would likely be achieved using a reversed-phase column (e.g., C18). The mobile phase would typically consist of an aqueous component (like water with a formic acid additive to promote ionization) and an organic solvent (such as acetonitrile or methanol). A gradient elution program is often employed to ensure efficient separation from matrix components and a sharp peak shape for the analyte.
Sample preparation is a critical step for removing interferences and concentrating the analyte. For complex samples, a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method might be adapted. nih.gov The method would then be validated according to established guidelines, assessing parameters such as linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy (recovery), and precision (repeatability). nih.gov
Illustrative Performance of a Hypothetical LC-MS/MS Method:
This interactive table summarizes the typical performance characteristics of a validated LC-MS/MS method for the quantification of a triazole derivative in a complex matrix like soil. nih.gov
| Validation Parameter | Typical Performance Metric |
| Linearity Range | 0.5 - 100 µg/L (R² > 0.99) |
| Limit of Detection (LOD) | 0.1 - 0.5 µg/kg |
| Limit of Quantification (LOQ) | 0.3 - 1.5 µg/kg |
| Accuracy (Recovery %) | 85% - 110% |
| Precision (RSD %) | < 15% |
| Matrix | Soil, Water, Plant Material |
Applications of 4 Cyclopropyl 3 Methyl 4h 1,2,4 Triazole As a Synthetic Building Block
Utilization of 4-cyclopropyl-3-methyl-4H-1,2,4-triazole in the Construction of Complex Organic Molecules
The strategic placement of the cyclopropyl (B3062369) and methyl groups on the 4H-1,2,4-triazole core imparts specific reactivity and conformational rigidity, making it an attractive starting material for the synthesis of elaborate organic structures. The triazole ring itself can participate in a variety of chemical transformations, including N-alkylation, N-arylation, and reactions involving the C-H bonds of the ring, although the latter is less common. The cyclopropyl group, with its inherent ring strain, can also influence the electronic properties of the triazole system and offer pathways to further functionalization or rearrangement under specific reaction conditions.
While detailed research findings on the direct use of this compound in the total synthesis of complex natural products are not extensively documented in publicly available literature, its structural motifs are present in various biologically active molecules. The application of similar 4-substituted-1,2,4-triazoles in medicinal chemistry suggests its potential as a precursor for compounds with desirable pharmacological properties. The combination of the lipophilic cyclopropyl group and the polar triazole core can be advantageous for modulating properties such as solubility, metabolic stability, and receptor binding affinity.
Role of this compound in the Synthesis of Heterocyclic Frameworks
The 1,2,4-triazole (B32235) moiety is a well-established precursor for the synthesis of a wide array of fused and linked heterocyclic systems. The nitrogen atoms of the triazole ring in this compound can act as nucleophiles, facilitating reactions with electrophilic reagents to construct larger, more complex heterocyclic frameworks. For instance, condensation reactions with bifunctional electrophiles can lead to the formation of triazolopyrimidines, triazolotriazines, and other fused systems of pharmaceutical interest.
The general synthetic utility of 1,2,4-triazoles is well-documented, with numerous methods available for their incorporation into larger heterocyclic structures. These methods often involve the initial functionalization of the triazole ring, followed by cyclization reactions. While specific examples detailing the reactions of this compound are scarce, the known reactivity of the 1,2,4-triazole core provides a strong basis for its potential applications in this area.
Integration of this compound into Supramolecular Assemblies
The field of supramolecular chemistry relies on the predictable and directional nature of non-covalent interactions to construct large, well-defined assemblies from smaller molecular components. The nitrogen-rich 1,2,4-triazole ring is an excellent candidate for participating in such interactions, including coordination with metal centers and the formation of hydrogen bonds.
Coordination Chemistry of this compound with Metal Centers
The nitrogen atoms of the 1,2,4-triazole ring can act as ligands, coordinating to a variety of metal ions to form metal-organic frameworks (MOFs) and coordination polymers. The N1 and N2 atoms of the triazole ring are particularly effective at bridging metal centers, leading to the formation of extended one-, two-, or three-dimensional networks. The cyclopropyl and methyl substituents on the 4-position of the triazole ring in this compound can influence the steric environment around the coordinating nitrogen atoms, thereby affecting the resulting structure and properties of the coordination complex.
The coordination chemistry of 4-substituted 3,5-di(2-pyridyl)-4H-1,2,4-triazoles and related ligands has been reviewed, highlighting the versatility of the triazole core in forming polynuclear complexes with interesting magnetic properties. researchgate.net While this review does not specifically mention this compound, the principles of coordination are transferable. The ability of the triazole ring to act as a bridging ligand is a key feature in the design of functional supramolecular materials. researchgate.net
Table 1: Potential Coordination Modes of this compound
| Coordination Mode | Description | Potential Outcome |
|---|---|---|
| Monodentate | Coordination through a single nitrogen atom (N1 or N2). | Formation of simple metal complexes. |
| Bidentate Bridging | Coordination through N1 and N2 atoms to bridge two metal centers. | Formation of 1D, 2D, or 3D coordination polymers. |
This table is based on the general coordination behavior of 1,2,4-triazoles and represents theoretical possibilities for this compound.
Non-Covalent Interactions and Self-Assembly Mediated by this compound
Beyond coordination chemistry, this compound can participate in other non-covalent interactions that drive self-assembly processes. Hydrogen bonding, though not possible from the triazole ring itself in the 4-substituted form, can occur if other functional groups are present in the molecule or in co-crystallized species.
More relevant to this specific molecule are π-π stacking interactions and C-H···π interactions. The electron-deficient nature of the 1,2,4-triazole ring can facilitate stacking interactions with electron-rich aromatic systems. The cyclopropyl and methyl groups can also engage in weaker C-H···π interactions with neighboring aromatic rings. These subtle yet significant interactions play a crucial role in determining the packing of molecules in the solid state and can be harnessed to design and create novel supramolecular architectures. Research on related 4-amino-3-methyl-5-(p-tolyl)-4H-1,2,4-triazole has demonstrated the importance of N—H⋯N hydrogen bonds and C—H⋯π interactions in building three-dimensional networks. researchgate.net
Table 2: Key Compound Names
| Compound Name |
|---|
| This compound |
| Triazolopyrimidines |
| Triazolotriazines |
| 4-substituted 3,5-di(2-pyridyl)-4H-1,2,4-triazoles |
Future Directions and Emerging Research Avenues for 4 Cyclopropyl 3 Methyl 4h 1,2,4 Triazole
Exploration of Novel Reactivity Patterns for 4-cyclopropyl-3-methyl-4H-1,2,4-triazole
Future research into the reactivity of this compound is poised to unlock new synthetic pathways and molecular architectures. The inherent electronic properties of the triazole ring, combined with the unique steric and electronic influence of the cyclopropyl (B3062369) and methyl substituents, suggest several promising avenues for investigation.
One key area of future study is the metal-catalyzed C-H activation of the C5 carbon atom of the triazole ring and the methyl group at C3. rsc.orgresearchgate.net While C-H activation of 1-substituted 1,2,4-triazoles has been explored, the functionalization of 4-substituted derivatives like this compound remains less developed. researchgate.netnih.gov Future studies could focus on palladium or copper-catalyzed C-H arylation or alkylation to introduce new substituents at the C5 position, thereby creating a library of novel derivatives. rsc.orgresearchgate.net Similarly, activating the C-H bonds of the C3-methyl group could open pathways to more complex structures. acs.org
Another promising research direction is the exploration of cycloaddition reactions. While 1,2,4-triazoles themselves are not typically used in cycloadditions, their derivatives, such as 4-phenyl-3H-1,2,4-triazole-3,5(4H)-dione (PTAD), are highly reactive dienophiles in Diels-Alder reactions. acgpubs.orgresearchgate.net Research could be directed towards converting this compound into a more reactive species that can participate in [3+2] or [4+2] cycloadditions, providing access to novel fused heterocyclic systems. researchgate.netresearchgate.net
Furthermore, the N-N bond cleavage of the triazole ring, a "hidden reactivity," could be explored. nih.gov Recent studies have shown that annulation-induced ring-opening of 1,2,4-triazoles can lead to the formation of unique structures like unsymmetrically substituted 2,2'-dipyridylamines. nih.gov Investigating similar transformations for this compound could yield novel ligands or functional molecules.
| Potential Reaction Type | Target Site | Potential Catalyst/Reagent | Expected Outcome |
| C-H Arylation | C5-H of triazole ring | Palladium or Copper catalysts | Introduction of aryl groups for new scaffolds |
| C-H Alkylation | C3-Methyl group | Iron catalysts | Formation of more complex alkyl chains |
| Cycloaddition | Triazole ring (after modification) | Dienophiles/Dipolarophiles | Synthesis of fused heterocyclic systems |
| Ring-Opening | N-N bond of triazole ring | Annulation strategies | Access to novel acyclic or different heterocyclic structures |
Computational Design of this compound Analogs with Tailored Properties
Computational chemistry offers powerful tools for the rational design of novel this compound analogs with specific, tailored properties. Techniques such as Quantitative Structure-Activity Relationship (QSAR) and Density Functional Theory (DFT) can be employed to predict the biological, electronic, and material properties of hypothetical derivatives, guiding synthetic efforts toward the most promising candidates. rsc.orgphyschemres.orgnih.gov
Future QSAR studies could focus on developing models that correlate the structural features of this compound derivatives with potential activities, such as anticancer or antimicrobial properties. nih.govresearchgate.netkashanu.ac.ir By systematically modifying substituents on the triazole ring in silico and calculating various molecular descriptors, it would be possible to identify key structural requirements for a desired biological effect. This approach can significantly reduce the time and cost associated with synthesizing and screening large numbers of compounds. researchgate.net
DFT calculations will be instrumental in understanding the electronic structure and reactivity of this compound and its derivatives. dnu.dp.uanih.govmdpi.com These studies can predict parameters like HOMO-LUMO energy gaps, dipole moments, and atomic net charges, which are crucial for designing molecules with specific electronic and optical properties. dnu.dp.uamdpi.com For instance, DFT could be used to design analogs with tailored frontier orbital energies for applications in organic electronics or as luminescent materials. mdpi.com Furthermore, computational studies can elucidate reaction mechanisms, helping to optimize conditions for the novel reactivity patterns discussed in the previous section. dnu.dp.ua
| Computational Method | Objective | Key Parameters to be Calculated | Potential Application of Designed Analogs |
| QSAR | Predict biological activity | Molecular descriptors (e.g., steric, electronic) | Anticancer, antimicrobial, or enzyme inhibitors |
| DFT | Understand electronic properties | HOMO/LUMO energies, dipole moment, atomic charges | Organic electronics, luminescent materials |
| DFT | Elucidate reaction mechanisms | Transition state energies, reaction pathways | Optimization of synthetic routes |
Advanced Materials Science Integration of this compound Derivatives
The unique structural features of this compound make its derivatives promising candidates for integration into advanced materials. The nitrogen-rich triazole ring is known to interact strongly with metal surfaces, suggesting applications in corrosion inhibition. nih.govmultichemindia.commdpi.comktu.lt Future research could involve synthesizing derivatives of this compound and evaluating their efficacy as corrosion inhibitors for various metals and alloys, such as carbon steel or copper. nih.govmdpi.com The formation of a protective film by these molecules on the metal surface can prevent oxidation and degradation. multichemindia.com
The incorporation of this compound derivatives into polymer backbones is another exciting avenue. ajchem-a.comresearchgate.netntu.edu.iq The triazole unit can enhance the thermal and UV stability of polymers. multichemindia.com By functionalizing the triazole with polymerizable groups, novel monomers could be synthesized and subsequently polymerized to create materials with enhanced properties. These triazole-containing polymers could find applications as high-performance plastics, coatings, or membranes. researchgate.netresearchgate.net
Furthermore, the development of highly luminescent materials based on the this compound core is a promising area. nih.govmdpi.comresearchgate.net By attaching various aromatic or heteroaromatic groups to the triazole ring, particularly at the C5 position, it is possible to create extended π-conjugated systems. mdpi.commdpi.com These systems can exhibit strong fluorescence with high quantum yields, making them suitable for applications in organic light-emitting diodes (OLEDs), sensors, or bio-imaging probes. nih.govresearchgate.netresearchgate.net The cyclopropyl and methyl groups can be used to fine-tune the solubility and solid-state packing of these materials, which are crucial for device performance.
| Material Application | Relevant Property of Triazole Derivative | Potential Research Focus | Example of a Potential Derivative |
| Corrosion Inhibition | Adsorption onto metal surfaces via nitrogen atoms | Testing inhibition efficiency on carbon steel in acidic media | 4-cyclopropyl-3-methyl-5-thio-4H-1,2,4-triazole |
| Polymer Science | Thermal and UV stability | Synthesis of triazole-containing monomers and their polymerization | 5-vinyl-4-cyclopropyl-3-methyl-4H-1,2,4-triazole |
| Luminescent Materials | Extended π-conjugation leading to fluorescence | Suzuki coupling to attach aryl groups at the C5 position | 4-cyclopropyl-3-methyl-5-(pyren-1-yl)-4H-1,2,4-triazole |
Q & A
Q. What are the optimal synthetic routes for 4-cyclopropyl-3-methyl-4H-1,2,4-triazole, and how can reaction conditions be tailored to improve yield?
Methodological Answer: The synthesis of 1,2,4-triazole derivatives often involves cyclization reactions under reflux conditions. For example, hydrazide precursors can be refluxed in polar aprotic solvents like DMSO or ethanol with catalytic acetic acid to form triazole cores . Optimization includes adjusting reflux duration (e.g., 18 hours for cyclization) and post-reaction steps like ice-water quenching and recrystallization (e.g., water-ethanol mixtures) to isolate products with >60% yield . Catalysts like glacial acetic acid enhance Schiff base formation when reacting triazole amines with aldehydes .
Q. Which spectroscopic and chromatographic techniques are critical for confirming the structure of this compound derivatives?
Methodological Answer:
- IR Spectrophotometry : Identifies functional groups (e.g., N-H stretches at ~3300 cm⁻¹ for amino-triazoles) .
- ¹H/¹³C NMR : Resolves substituent positions (e.g., cyclopropyl protons at δ 1.0–1.5 ppm; methyl groups at δ 2.1–2.5 ppm) .
- Elemental Analysis : Validates molecular formulas (e.g., C, H, N content within ±0.3% of theoretical values) .
- Thin-Layer Chromatography (TLC) : Assesses purity and reaction progress using silica gel plates and UV visualization .
Q. What safety protocols are essential when handling 1,2,4-triazole derivatives in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhaling dust or vapors, especially during reflux or solvent evaporation .
- Waste Disposal : Collect spills in approved containers and avoid environmental release due to aquatic toxicity (H411 hazard) .
- Emergency Measures : Immediate eye rinsing with water (15+ minutes) and medical consultation for persistent irritation .
Advanced Research Questions
Q. How can computational modeling predict the pharmacological activity of this compound derivatives?
Methodological Answer:
- Density Functional Theory (DFT) : Calculates electronic properties (e.g., HOMO-LUMO gaps) to correlate with antioxidant or antimicrobial activity .
- Molecular Docking : Screens binding affinities to target proteins (e.g., fungal CYP51 for antifungals) using software like AutoDock Vina .
- ADMET Prediction : Tools like SwissADME evaluate bioavailability and toxicity risks (e.g., hepatotoxicity via cytochrome P450 interactions) .
Q. What strategies resolve contradictions in reported biological activities of structurally similar triazole derivatives?
Methodological Answer:
- Meta-Analysis : Compare IC₅₀ values across studies while controlling for assay conditions (e.g., pH, cell lines) .
- Structure-Activity Relationship (SAR) : Systematically vary substituents (e.g., cyclopropyl vs. phenyl groups) to isolate bioactivity drivers .
- Dose-Response Validation : Replicate disputed experiments with standardized protocols (e.g., CLSI guidelines for antimicrobial testing) .
Q. How can crystallography tools like SHELX refine the structural analysis of this compound?
Methodological Answer:
- SHELXTL/SHELXL : Refine X-ray diffraction data to resolve bond lengths/angles (e.g., triazole ring planarity) and assign anisotropic displacement parameters .
- ORTEP-3 : Visualizes thermal ellipsoids and crystallographic packing motifs (e.g., hydrogen-bonding networks stabilizing the lattice) .
- Twinned Data Handling : Use SHELXL’s TWIN/BASF commands to model pseudo-merohedral twinning in challenging crystals .
Q. What synthetic modifications enhance the biological activity of this compound derivatives?
Methodological Answer:
- Substituent Engineering : Introduce electron-withdrawing groups (e.g., nitro, chloro) at position 5 to boost antimicrobial potency .
- Schiff Base Formation : Condense amino-triazoles with aromatic aldehydes to create imine linkages, improving membrane permeability .
- Metal Complexation : Coordinate with transition metals (e.g., Cu²⁺, Zn²⁺) to enhance DNA intercalation or enzyme inhibition .
Q. How do structural variations in 1,2,4-triazole derivatives influence their physicochemical properties?
Methodological Answer:
- LogP Optimization : Replace methyl with cyclopropyl groups to increase lipophilicity (LogP ↑0.5–1.0), enhancing blood-brain barrier penetration .
- Thermal Stability : Assess via TGA/DSC; bulky substituents (e.g., cycloheptyl) raise decomposition temperatures (>200°C) .
- Solubility Profiling : Use shake-flask methods with HPLC quantification in buffers (pH 1–7) to guide formulation strategies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
